Anti-HIV-1 Activity: Methyl Chanofruticosinate Demonstrates Weak Activity, Contrasting with Cytotoxic Derivatives
Methyl chanofruticosinate exhibits weak anti-HIV-1 activity, described qualitatively in multiple databases but without reported IC₅₀ or EC₅₀ values . In contrast, the N(4)-oxide derivative prunifoline D (alkaloid 3 from K. lancibracteolata) displays significant cytotoxicity against five tumor cell lines with IC₅₀ values ranging from 7.2 to 8.9 μM [1]. This demonstrates that the parent methyl chanofruticosinate scaffold possesses modest inherent anti-HIV-1 properties, while N-oxidation dramatically enhances cytotoxic potency—a key differentiator for SAR studies.
| Evidence Dimension | Cytotoxic / Anti-HIV-1 Activity |
|---|---|
| Target Compound Data | Weak anti-HIV-1 activity (qualitative; no quantitative IC₅₀ reported) |
| Comparator Or Baseline | N(4)-oxide prunifoline D (methyl chanofruticosinate N(4)-oxide derivative) |
| Quantified Difference | IC₅₀ 7.2–8.9 μM (cytotoxicity) vs. qualitatively weak (anti-HIV-1) |
| Conditions | Target: BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2 tumor cell lines (in vitro cytotoxicity assay) |
Why This Matters
This differential informs selection: methyl chanofruticosinate serves as a low-activity scaffold control for investigating N-oxide functionalization effects on anticancer potency.
- [1] Wang JF, Wang Y, Wang HL, et al. Methyl chanofruticosinate type alkaloids from the aerial parts of Kopsia lancibracteolata Merr. J Asian Nat Prod Res. 2019;21(3):227-233. View Source
